Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone

Description

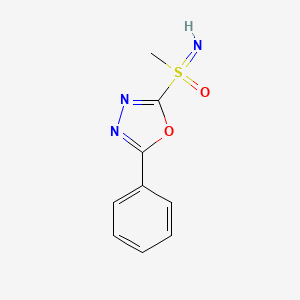

Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is a sulfur-containing heterocyclic compound featuring a lambda6-sulfanone core (S=O) linked to a methylimino group and a 5-phenyl-1,3,4-oxadiazol-2-yl substituent. The 1,3,4-oxadiazole moiety is a five-membered aromatic ring with two nitrogen atoms, known for its electron-withdrawing properties and role in enhancing biological activity .

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

imino-methyl-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane |

InChI |

InChI=1S/C9H9N3O2S/c1-15(10,13)9-12-11-8(14-9)7-5-3-2-4-6-7/h2-6,10H,1H3 |

InChI Key |

WTULSQOMOZSTRL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-oxadiazole derivatives, including Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone, typically involves the cyclization of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Another method involves the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines .

Industrial Production Methods: Industrial production of 1,3,4-oxadiazole derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction time and yield . The use of phosphorus pentoxide in toluene has also been reported to improve yields .

Chemical Reactions Analysis

Types of Reactions: Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thioethers.

Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues from Carbohydrazide Derivatives ()

Compounds 6c–6g in share the 5-phenyl-1,3,4-oxadiazol-2-yl group but differ in their core functional groups. Key comparisons include:

| Property | Target Sulfanone | Compound 6c (Carbohydrazide) | Compound 6d (Carbohydrazide) |

|---|---|---|---|

| Molecular Formula | Likely C₉H₈N₃O₂S* | C₂₃H₂₀N₄O₄ | C₂₃H₁₉N₅O₅ |

| Functional Groups | S=O, imino, oxadiazole | C=O (amide), C=N (hydrazone), oxadiazole | C=O (amide), C=N (hydrazone), oxadiazole |

| Melting Point | Not reported | 166–167°C | 295–296°C |

| Synthesis Yield | Not reported | 41% | 88% |

| Key IR Peaks | Anticipated S=O (~1050–1200 cm⁻¹) | C=N (1590 cm⁻¹), C=O (1680 cm⁻¹) | C=N (1605 cm⁻¹), C=O (1675 cm⁻¹) |

*Inferred from structural analogy to ’s compound (C₆H₉NO₂S) with substitution of 2-methylfuran-3-yl by 5-phenyl-1,3,4-oxadiazol-2-yl.

Key Differences :

- The absence of hydrazone NH groups in the target sulfanone may reduce hydrogen-bonding capacity compared to 6c–6g, impacting crystal packing and bioavailability .

Comparison with Sulfur-Containing Analogues ()

describes Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone (C₆H₉NO₂S), which shares the lambda6-sulfanone core but substitutes the oxadiazole-phenyl group with a 2-methylfuran-3-yl moiety.

Key Differences :

Key Differences :

Computational and Crystallographic Insights

- DFT Calculations: The inclusion of exact exchange in density-functional theory (DFT) improves thermochemical accuracy for sulfur-containing compounds, aiding in predicting the target sulfanone’s electronic structure and reactivity .

Biological Activity

Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone (CAS No. 2059937-71-0) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 223.25 g/mol. The compound features a sulfanone group and an oxadiazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2059937-71-0 |

| Molecular Formula | C9H9N3O2S |

| Molecular Weight | 223.25 g/mol |

| Structure | Chemical Structure |

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

- Inhibition of Carboxylesterases : Recent studies indicate that oxadiazole derivatives can inhibit carboxylesterase enzymes, such as Notum, which negatively regulate the Wnt signaling pathway. This inhibition is crucial in various diseases where Wnt signaling plays a role, including cancer and neurodegenerative disorders .

- Antifungal Activity : Novel oxadiazole compounds have been reported to control phytopathogenic fungi, suggesting potential agricultural applications .

- Antioxidant Properties : Compounds containing oxadiazole rings are often evaluated for their antioxidant activities, which can protect cells from oxidative stress .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Cancer Treatment : By modulating the Wnt signaling pathway through carboxylesterase inhibition, this compound could be explored as a therapeutic agent in oncology.

- Agricultural Use : Its antifungal properties make it a candidate for developing new fungicides.

- Neuroprotection : Given its potential to influence pathways involved in neurodegeneration, further research could establish its role in neuroprotective strategies.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Inhibitory Effects on Notum : A study published in Bioorganic and Medicinal Chemistry highlighted that derivatives of 5-phenyl-1,3,4-oxadiazolones showed potent inhibitory effects on Notum carboxylesterase activity . This finding supports the potential use of such compounds in restoring Wnt signaling in disease contexts.

- Oxadiazole Derivatives : Research on various oxadiazole derivatives has shown promising results in terms of their pharmacological profiles and potential as multi-target drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.